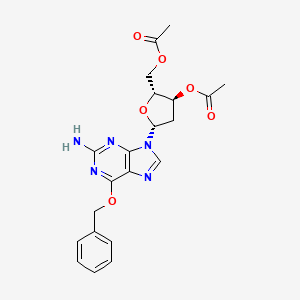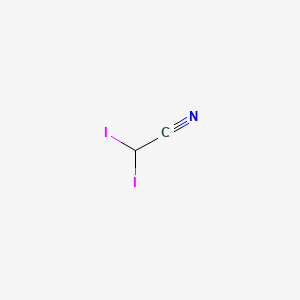
Mepiprazole-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mepiprazole-d8 Dihydrochloride is a minor tranquilizer with a phenylpiperazine structure . It is a pyrazolyl-alkyl-piperazine derivative . Mepiprazole mediates a weak inhibitory action on the uptake of 5-HT on hypothalamic neurons . It is marketed in Spain for the treatment of anxiety neuroses .
Molecular Structure Analysis
The molecular formula of this compound is C16H23Cl3N4 . The InChI Key is FOZDCFRVHJVSIY-UHFFFAOYSA-N . The SMILES representation is Cl.Cl.CC1=CC (CCN2CCN (CC2)C2=CC=CC (Cl)=C2)=NN1 .Physical and Chemical Properties Analysis
The average weight of this compound is 377.74 . It has a water solubility of 0.409 mg/mL . The logP values according to ALOGPS and Chemaxon are 3.31 and 3.08 respectively . The pKa (Strongest Acidic) is 15.24 and pKa (Strongest Basic) is 7.7 .Mechanism of Action
Safety and Hazards
Mepiprazole-d8 Dihydrochloride can cause skin irritation and may cause an allergic skin reaction . It can also cause serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .
Properties
CAS No. |
1323239-85-5 |
|---|---|
Molecular Formula |
C16H21ClN4 |
Molecular Weight |
312.871 |
IUPAC Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19)/i7D2,8D2,9D2,10D2 |
InChI Key |
DOTIMEKVTCOGED-UFBJYANTSA-N |
SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Synonyms |
1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine-d8 Hydrochloride; _x000B_1-(m-Chlorophenyl)-4-[2-(5-methylpyrazol-3-yl)ethyl]piperazine-d8; H 4007-d8; Psigodal-d8; Quiadon-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589843.png)
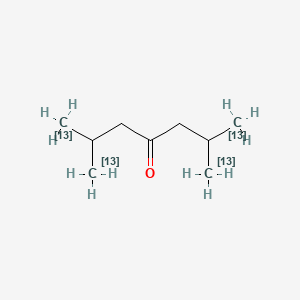
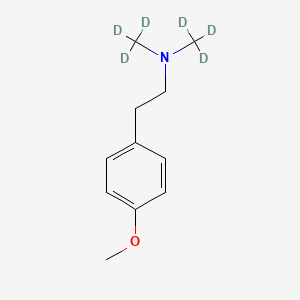
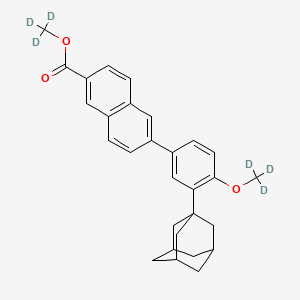

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)
